molecular formula C10H16OSi B106771 Benzyloxytrimethylsilane CAS No. 14642-79-6

Benzyloxytrimethylsilane

Cat. No.: B106771
CAS No.: 14642-79-6
M. Wt: 180.32 g/mol
InChI Key: AOKMFXQCRBQJOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxytrimethylsilane can be synthesized through the reaction of benzyl alcohol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired silyl ether.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of choline chloride/urea deep eutectic solvent as an environmentally benign reaction medium . This method offers high yields and operational simplicity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyloxytrimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed:

Scientific Research Applications

Benzyloxytrimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyloxytrimethylsilane involves the protection of hydroxyl groups by forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The trimethylsilyl group can be removed under specific conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Uniqueness: Benzyloxytrimethylsilane is unique due to its specific application in protecting benzyl alcohol derivatives. Its stability and ease of removal make it a preferred choice in organic synthesis .

Properties

IUPAC Name

trimethyl(phenylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKMFXQCRBQJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333864
Record name Benzyloxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14642-79-6
Record name Benzyloxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyloxytrimethylsilane
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Synthesis routes and methods

Procedure details

5.50 g (51.0 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (46.0 mmol) of benzyl alcohol and 4.20 g (51.0 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 7.30 g (theory: 8.29 g) of benzyl trimethylsilyl ether as a colorless oil having a purity of 99% (GC).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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